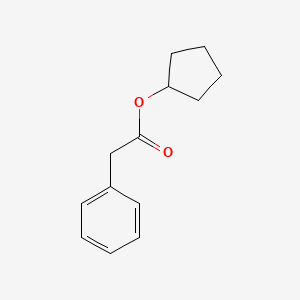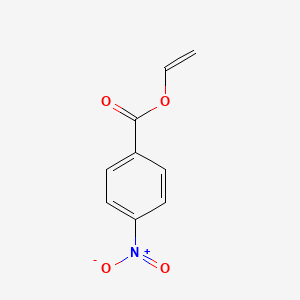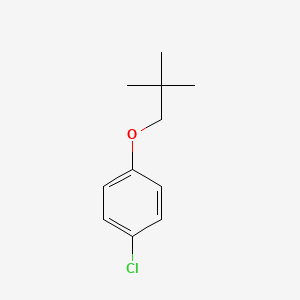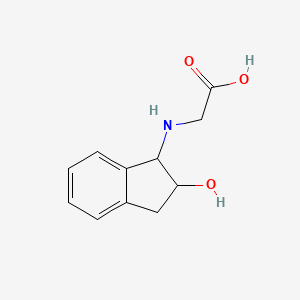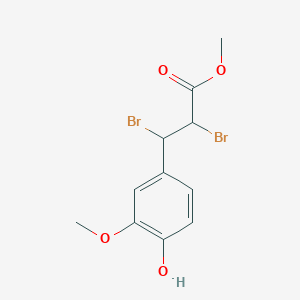
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoate ester group
準備方法
The synthesis of Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the bromination of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and functional groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
類似化合物との比較
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Has a different substitution pattern on the phenyl ring, leading to different reactivity and properties.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Similar structure but different ester group, affecting its chemical behavior.
特性
CAS番号 |
5396-66-7 |
|---|---|
分子式 |
C11H12Br2O4 |
分子量 |
368.02 g/mol |
IUPAC名 |
methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H12Br2O4/c1-16-8-5-6(3-4-7(8)14)9(12)10(13)11(15)17-2/h3-5,9-10,14H,1-2H3 |
InChIキー |
XORGKABKTNFJJJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)OC)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


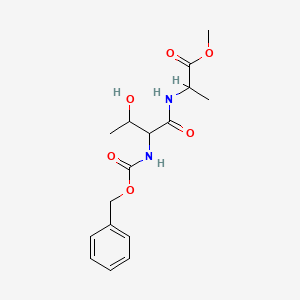

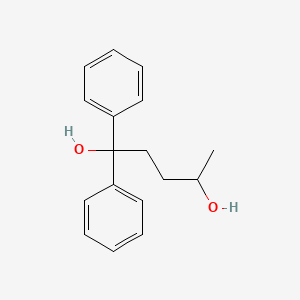

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
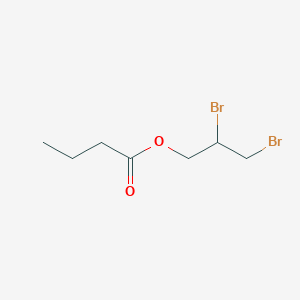
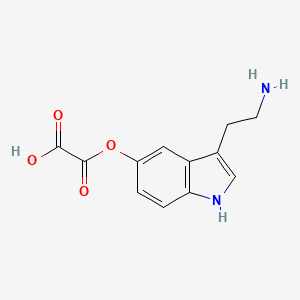
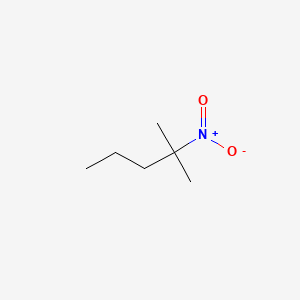
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
